N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group, a furan-2-carbonyl substituent, and a 4-methylphenyl moiety. The furan ring in this compound may enhance π-π stacking interactions with biological targets, while the methanesulfonamide group contributes to solubility and hydrogen-bonding capabilities. Structural analogs of this compound have been characterized via X-ray crystallography and spectroscopic methods, confirming their dihydro-1H-pyrazole core .
Properties
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-8-10-16(11-9-15)20-14-19(23-25(20)22(26)21-7-4-12-29-21)17-5-3-6-18(13-17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSMFARLCHKPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-carbonyl precursor, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, exhibit notable antimicrobial properties. A study demonstrated that certain synthesized pyrazole carboxamides displayed significant antifungal activity against various strains of fungi, suggesting potential use in treating fungal infections . The compound's structure facilitates interactions with biological targets, enhancing its efficacy as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Specific analogs have been reported to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Agricultural Applications
Fungicides and Herbicides
Due to their antifungal properties, pyrazole derivatives are being explored as potential fungicides in agriculture. The ability of these compounds to inhibit fungal growth can be harnessed to protect crops from pathogenic fungi. Additionally, studies have suggested that certain pyrazole compounds could serve as herbicides by disrupting specific biochemical pathways in target plants . This application could lead to the development of new agrochemicals that are more effective and environmentally friendly.
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Its incorporation can improve thermal stability and mechanical strength of polymers. Research into the synthesis of polymer composites containing this compound is ongoing, with promising results indicating improved performance characteristics .
Case Study 1: Antifungal Activity
A series of experiments evaluated the antifungal efficacy of various pyrazole derivatives against Candida albicans and Cryptococcus neoformans. The results showed that compounds similar to this compound exhibited significant inhibition of fungal growth at low concentrations, highlighting their potential as therapeutic agents in treating fungal infections .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that certain pyrazole derivatives induced apoptosis through the activation of caspase pathways. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation. This study underscores the importance of structural modifications in enhancing the anticancer activity of pyrazole-based compounds .
Mechanism of Action
The mechanism of action of N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings may interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural uniqueness lies in its combination of furan-2-carbonyl and 4-methylphenyl groups. Below is a comparative analysis with key analogs:
*Calculated based on standard atomic weights.
Key Differences in Pharmacophoric Features
- Furan vs. Benzene Rings : The furan-2-carbonyl group in the target compound may offer improved metabolic stability compared to benzene rings in analogs like 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide .
- Methylphenyl vs.
- Methanesulfonamide vs. Ethanesulfonamide : The shorter alkyl chain in the methanesulfonamide group may reduce steric hindrance compared to ethanesulfonamide derivatives .
Biological Activity
The compound N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrazole ring linked to a furan-2-carbonyl group and a methanesulfonamide moiety. This unique arrangement is believed to contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various pyrazole derivatives, including those similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF7 and A549. For example, one derivative exhibited an IC50 value of 26 µM against A549 cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Some pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy:
- Experimental Evidence : Several studies have indicated that compounds containing the pyrazole scaffold exhibit anti-inflammatory effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, some derivatives showed IC50 values ranging from 60.56 to 69.15 μg/mL in inflammatory models .
Table 1: Biological Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | Anticancer |
| Compound B | A549 | 26 | Anticancer |
| Compound C | HepG2 | 3.25 | Cytotoxicity |
| Compound D | Inflammatory Model | 60.56 | Anti-inflammatory |
Case Study 1: Pyrazole Derivatives in Cancer Therapy
A recent study investigated a series of pyrazole derivatives for their anticancer properties. Among them, one derivative similar to this compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 0.39 µM. The study concluded that the compound's ability to inhibit CDK2 contributed significantly to its anticancer effects .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on evaluating the anti-inflammatory potential of pyrazole derivatives. One compound was tested in a model of acute inflammation and showed a reduction in inflammatory markers comparable to diclofenac sodium, suggesting that similar derivatives could serve as effective anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{3-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step organic reactions:
Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol .
Furan-2-carbonyl Attachment : Acylation using furan-2-carbonyl chloride in anhydrous dichloromethane with triethylamine as a base .
Sulfonamide Introduction : Nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., NaH) .
- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted via Design of Experiments (DoE) to maximize yield and purity. Techniques like thin-layer chromatography (TLC) monitor intermediate formation .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Key Techniques :
- NMR Spectroscopy : Confirms regiochemistry of the pyrazole ring and substitution patterns (e.g., 1H NMR for aromatic protons, 13C NMR for carbonyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Determines purity (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
Q. How is the compound’s preliminary bioactivity assessed in vitro?
- Assay Design :
- Enzyme Inhibition : Dose-response curves (IC50 values) against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle-only treatments to validate assay robustness .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools guide these changes?
- Approach :
- QSAR Modeling : Utilizes descriptors (logP, polar surface area) to correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with activity .
- Molecular Docking (AutoDock Vina) : Predicts binding poses with protein targets (e.g., COX-2 PDB: 5KIR) to prioritize analogs .
- Synthesis : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability, guided by in silico ADMET predictions .
Q. What experimental strategies resolve contradictions in reported bioactivity data across analogs?
- Case Study : Discrepancies in IC50 values for COX-2 inhibition may arise from assay conditions (e.g., substrate concentration, enzyme source).
- Resolution :
- Orthogonal Assays : Compare fluorometric and radiometric enzyme assays .
- Structural Analysis : Overlay crystal structures of analogs to identify steric/electronic influences .
- Statistical Validation : Use ANOVA to assess inter-lab variability and confirm significance thresholds (p < 0.05) .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Strategies :
- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable esters to enhance solubility .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., cytochrome P450 oxidation) .
- Formulation : Nanoencapsulation (liposomes) improves bioavailability, assessed via pharmacokinetic profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
